![molecular formula C22H16F3N3O B2473598 7-[Pyridin-3-yl-[3-(trifluoromethyl)anilino]methyl]quinolin-8-ol CAS No. 308298-19-3](/img/structure/B2473598.png)
7-[Pyridin-3-yl-[3-(trifluoromethyl)anilino]methyl]quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[Pyridin-3-yl-[3-(trifluoromethyl)anilino]methyl]quinolin-8-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PTAQ and is a member of the quinoline family.
Applications De Recherche Scientifique
Synthesis and Biological Study
Research has demonstrated the synthesis of novel compounds related to quinolin-8-ol derivatives, showing promising antimicrobial activities. For example, a study highlighted the synthesis of a novel compound with higher antimicrobial activity compared to its metal complexes, suggesting potential applications in developing new antimicrobial agents (P. N. Patel, K. .. Patel, H. S. Patel, 2011).
Antibacterial Activity
Another area of application includes the development of quinolone antibacterial agents. Research into 1-substituted quinoline carboxylic acids revealed correlations between DNA gyrase inhibition and antibacterial potency, indicating the significance of quinoline derivatives in creating potent antibacterial drugs (J. Domagala et al., 1988).
Cancer Research
Quinolin-8-ol derivatives have also been explored for their potential in cancer research. A study discovered a novel inhibitor of the MDM2-p53 interaction, showcasing the therapeutic potential of quinolin-8-ol derivatives in cancer treatment by targeting protein-protein interactions crucial for cancer cell survival (Yipin Lu et al., 2006).
Material Science and Chemistry
Quinolin-8-ol derivatives also play a role in material science, where their chemical properties are harnessed for applications like anti-corrosion coatings. Research into 8-hydroxyquinoline derivatives has shown their effectiveness as corrosion inhibitors for metals in acidic mediums, suggesting their potential in protecting materials from degradation (Dhaybia Douche et al., 2020).
Photodynamic Therapy
Moreover, the compounds derived from quinolin-8-ol have been investigated for their application in photodynamic therapy (PDT) for treating cancer. A study focused on the synthesis of a complex that showed high anti-proliferation efficiency under light irradiation, highlighting the potential of quinolin-8-ol derivatives in developing new PDT agents (Zhong‐Hong Zhu et al., 2019).
Propriétés
IUPAC Name |
7-[pyridin-3-yl-[3-(trifluoromethyl)anilino]methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O/c23-22(24,25)16-6-1-7-17(12-16)28-19(15-5-2-10-26-13-15)18-9-8-14-4-3-11-27-20(14)21(18)29/h1-13,19,28-29H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRQPBDEAJTKJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(C2=CN=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2473517.png)
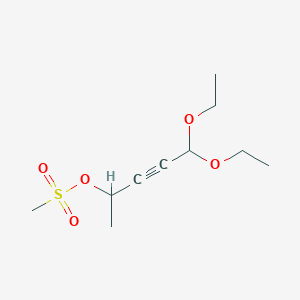
![1-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)propan-2-ol](/img/structure/B2473521.png)
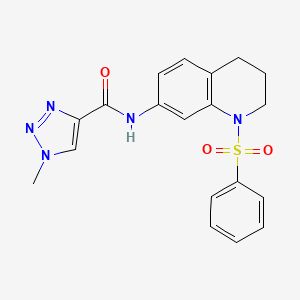

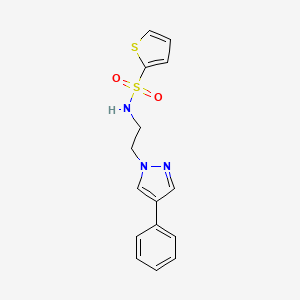

![2,5-dichloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2473527.png)
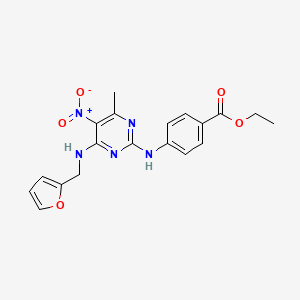
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide](/img/structure/B2473529.png)
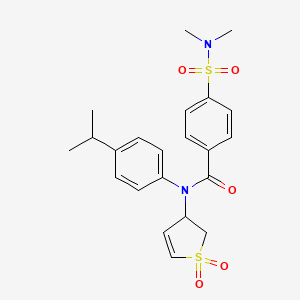

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2473534.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2473536.png)